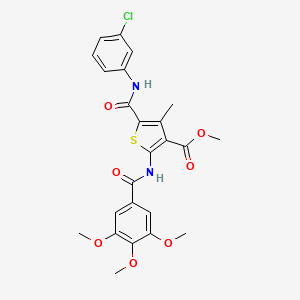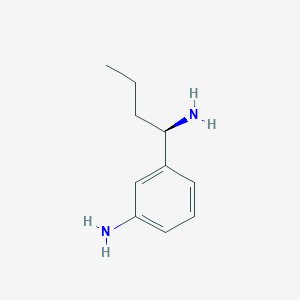
Methyl 5-((3-chlorophenyl)carbamoyl)-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-((3-chlorophenyl)carbamoyl)-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-((3-chlorophenyl)carbamoyl)-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate typically involves multi-step organic reactions. The process may include:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of functional groups: The chlorophenyl and trimethoxybenzamido groups are introduced through substitution reactions.
Esterification: The carboxylate group is formed by esterification of the carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions may target the carbonyl groups present in the structure.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines and alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of novel derivatives: The compound can be used as a starting material for the synthesis of new thiophene derivatives with potential biological activities.
Biology
Biological assays: It can be tested for various biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
Drug development: The compound may serve as a lead compound for the development of new therapeutic agents.
Industry
Material science: Thiophene derivatives are used in the development of organic electronic materials such as organic photovoltaics and organic light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of Methyl 5-((3-chlorophenyl)carbamoyl)-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate would depend on its specific biological target. Generally, thiophene derivatives can interact with various molecular targets such as enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-carboxylate derivatives: These compounds share the thiophene ring structure and may have similar biological activities.
Chlorophenyl carbamoyl derivatives: Compounds with the chlorophenyl carbamoyl group may exhibit similar pharmacological properties.
Uniqueness
Methyl 5-((3-chlorophenyl)carbamoyl)-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate is unique due to the combination of functional groups present in its structure. This unique combination may result in distinct biological activities and applications compared to other similar compounds.
Propiedades
Fórmula molecular |
C24H23ClN2O7S |
|---|---|
Peso molecular |
519.0 g/mol |
Nombre IUPAC |
methyl 5-[(3-chlorophenyl)carbamoyl]-4-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C24H23ClN2O7S/c1-12-18(24(30)34-5)23(35-20(12)22(29)26-15-8-6-7-14(25)11-15)27-21(28)13-9-16(31-2)19(33-4)17(10-13)32-3/h6-11H,1-5H3,(H,26,29)(H,27,28) |
Clave InChI |
CCRNDPRXFWHUMM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)NC3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N,N'-(1S,2S)-1,2-Cyclohexanediylbis[2-hydroxy-7,7-dimethyl-(1r,1'r,2s,2's,4s,4's)-bicyclo[2.2.1]heptane-1-methanesulfonamide]](/img/structure/B12071603.png)


![(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 4-hydroxybenzoate](/img/structure/B12071620.png)
![(3R)-3-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine](/img/structure/B12071621.png)
![[5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate](/img/structure/B12071623.png)





